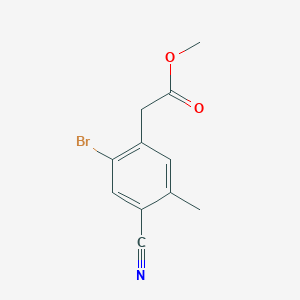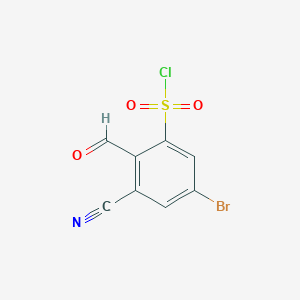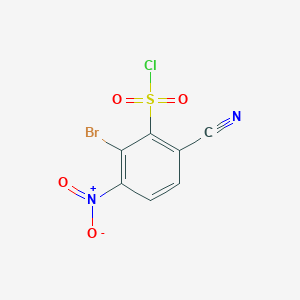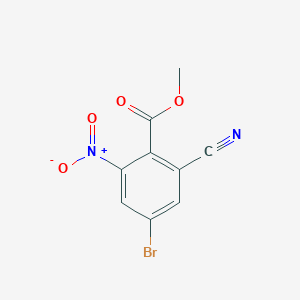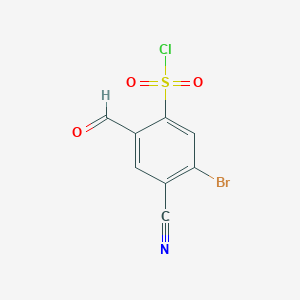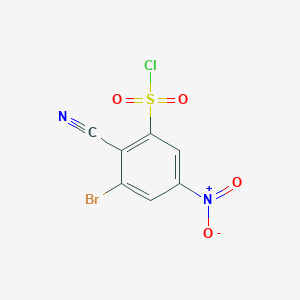
3-Bromo-2-cyano-5-nitrobenzenesulfonyl chloride
Overview
Description
3-Bromo-2-cyano-5-nitrobenzenesulfonyl chloride (3BCNCl) is an organic compound that is used in a variety of chemical reactions. It is a colorless, water-soluble solid that is used in organic synthesis and as a reagent in organic chemistry. It is a useful reagent for the synthesis of a variety of organic compounds, including heterocycles, amides, and amines. 3BCNCl has a wide range of applications in chemical synthesis, including the synthesis of nucleosides, peptides, and other biologically active compounds.
Mechanism of Action
3-Bromo-2-cyano-5-nitrobenzenesulfonyl chloride is a reagent that reacts with other molecules to form new compounds. It can react with amines and other organic compounds to form amides, or with heterocycles to form heterocyclic compounds. It can also react with nucleophiles, such as amines and alcohols, to form nucleosides and peptides.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects on humans. However, it can be used in the synthesis of compounds that can have direct effects on the body, such as pharmaceuticals and drugs. Therefore, it is important to ensure that this compound is handled and used in a safe manner in order to minimize any potential risks associated with its use.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Bromo-2-cyano-5-nitrobenzenesulfonyl chloride in laboratory experiments is that it is a relatively inexpensive and easy to use reagent. It is also a water-soluble solid, which makes it easy to store and handle. However, it is important to note that this compound is highly corrosive and can cause skin burns if not handled properly. It is also a toxic compound and should be used in a fume hood to prevent the formation of toxic fumes.
Future Directions
There are a number of potential future directions for the use of 3-Bromo-2-cyano-5-nitrobenzenesulfonyl chloride in scientific research. It could be used in the synthesis of new drugs or pharmaceuticals, or in the development of new chemical reactions. It could also be used in the synthesis of nucleosides and peptides for use in drug discovery or in the development of new diagnostic tests. Additionally, this compound could be used in the synthesis of heterocyclic compounds for use in organic synthesis or in the development of new materials. Finally, this compound could be used in the synthesis of amines and other organic compounds for use in the development of new catalysts or for the production of new materials.
Scientific Research Applications
3-Bromo-2-cyano-5-nitrobenzenesulfonyl chloride is widely used in scientific research. It is used as a reagent in the synthesis of a variety of organic compounds, including heterocycles, amides, and amines. It is also used in the synthesis of nucleosides, peptides, and other biologically active compounds. This compound is also used in the synthesis of pharmaceuticals and in the development of new drugs.
properties
IUPAC Name |
3-bromo-2-cyano-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClN2O4S/c8-6-1-4(11(12)13)2-7(5(6)3-10)16(9,14)15/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAYISOVNXZGJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)C#N)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






